molecular formula C22H28ClNO2 B13954259 Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)- CAS No. 59986-55-9

Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)-

Cat. No.: B13954259
CAS No.: 59986-55-9
M. Wt: 373.9 g/mol
InChI Key: FGTCYTZEIKWZRE-FLFQWRMESA-N
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Description

The compound Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)- features a methanone core substituted with a phenyl ring at the 3-chloro, 2-hydroxy, and 5-nonyl positions, along with an oxime group in the E-configuration.

Properties

CAS No.

59986-55-9

Molecular Formula

C22H28ClNO2

Molecular Weight

373.9 g/mol

IUPAC Name

2-chloro-6-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]-4-nonylphenol

InChI

InChI=1S/C22H28ClNO2/c1-2-3-4-5-6-7-9-12-17-15-19(22(25)20(23)16-17)21(24-26)18-13-10-8-11-14-18/h8,10-11,13-16,25-26H,2-7,9,12H2,1H3/b24-21-

InChI Key

FGTCYTZEIKWZRE-FLFQWRMESA-N

Isomeric SMILES

CCCCCCCCCC1=CC(=C(C(=C1)Cl)O)/C(=N\O)/C2=CC=CC=C2

Canonical SMILES

CCCCCCCCCC1=CC(=C(C(=C1)Cl)O)C(=NO)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods of Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)-

General Synthetic Strategy

The synthesis of phenolic oximes such as Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)- generally involves the oximation of the corresponding ketone precursor. The key steps include:

  • Preparation of the substituted benzophenone derivative bearing the 3-chloro, 2-hydroxy, and 5-nonyl substituents.
  • Conversion of the ketone group to the oxime functionality by reaction with hydroxylamine or its derivatives under controlled conditions.

This approach aligns with established synthetic routes for salicylaldoxime derivatives used in copper extraction and related applications.

Specific Synthetic Routes

Synthesis of the Ketone Precursor

The ketone precursor, 3-chloro-2-hydroxy-5-nonylbenzophenone, can be synthesized via Friedel-Crafts acylation or related aromatic substitution methods, starting from appropriately substituted phenols and acid chlorides or anhydrides containing the nonyl group. The chloro substituent is introduced either by starting with 3-chlorophenol derivatives or by chlorination of the intermediate compound.

Oximation Reaction

The ketone precursor undergoes oximation by treatment with hydroxylamine hydrochloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in polar solvents like ethanol, methanol, or aqueous mixtures at temperatures ranging from 0°C to ambient temperature to favor formation of the (1E)-oxime isomer.

  • Reaction conditions:
    • Solvent: Ethanol, methanol, or aqueous mixtures
    • Base: Pyridine or triethylamine
    • Temperature: 0°C to room temperature
    • Reaction time: Several hours to overnight

This method is consistent with the preparation of oxime sulfonate derivatives and other oxime compounds described in the literature.

Alternative Methods and Modifications

  • Use of oxime sulfonate intermediates: Oxime sulfonate derivatives can be prepared by reacting free oximes with sulfonic acid halides in inert solvents such as toluene, tetrahydrofuran (THF), or dimethylformamide (DMF) in the presence of tertiary amines. This method can be adapted for functionalizing the oxime group post-synthesis.
  • Salt formation: Sodium salts of oximes can be generated by reacting the oxime with sodium alkoxides in DMF at controlled temperatures (-30°C to +50°C), which can facilitate further derivatization or purification steps.

Key Considerations in Synthesis

  • The presence of the 3-chloro substituent influences the acidity of the phenolic proton and the overall ligand strength, necessitating careful control of reaction pH and conditions to avoid side reactions or degradation.
  • The bulky nonyl group enhances solubility in hydrocarbon solvents, which is important for industrial applications, and may require the use of non-polar solvents or solvent mixtures during synthesis and purification.
  • The oxime formation equilibrium favors the (1E)-isomer under the described conditions, which is the active form for metal complexation.

Data Table: Summary of Preparation Methods

Step Reagents/Conditions Solvent(s) Temperature Notes
Ketone precursor synthesis Friedel-Crafts acylation or aromatic substitution Aromatic solvents, e.g., dichloromethane, toluene Ambient to reflux Introduction of 3-chloro, 2-hydroxy, 5-nonyl groups
Oximation Hydroxylamine hydrochloride + base (pyridine or triethylamine) Ethanol, methanol, aqueous mixtures 0°C to room temp Formation of (1E)-oxime isomer
Oxime sulfonate formation (optional) Oxime + sulfonic acid halide + tertiary amine Toluene, THF, DMF -10°C to 20°C For further functionalization of oxime group
Sodium salt formation (optional) Oxime + sodium alkoxide DMF -30°C to +50°C Facilitates purification or subsequent reactions

Chemical Reactions Analysis

Types of Reactions

Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)- involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs from the evidence:

Compound Name Substituents CAS/Identifier Key Properties/Applications
Target Compound : Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)- 3-chloro, 2-hydroxy, 5-nonylphenyl, phenyl, oxime Not specified Hypothesized high lipophilicity due to nonyl chain; potential antimicrobial or surfactant applications.
(4-Chlorophenyl)(2-phenylcyclopropyl)methanone oxime 4-chloro, phenylcyclopropyl 338401-34-6 Moderate hydrophobicity from cyclopropyl; possible enzyme-modulating activity .
(E)-(2-Amino-5-chlorophenyl)phenylmethanone oxime 2-amino, 5-chloro, phenyl 15185-66-7 Amino group enhances solubility; used as a pharmaceutical intermediate (e.g., oxazepam derivatives) .
1H-Benzotriazol-1-yl(2-hydroxy-5-[(E)phenyldiazenyl]phenyl)methanone Benzotriazole, phenyldiazenyl Not specified Antimicrobial activity (moderate against S. aureus and E. coli); diazenyl group aids in conjugation .
Methanone, (1-ethyl-1H-tetrazol-5-yl)phenyl-, oxime Tetrazole, ethyl 500206-57-5 Tetrazole imparts metabolic stability; potential use in medicinal chemistry .

Biological Activity

Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)- is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C22H28ClNO2
  • Molecular Weight : 375.92 g/mol
  • CAS Registry Number : 135764824

The presence of the oxime functional group is significant as it enhances the biological activity of various compounds by modifying their interaction with biological targets.

Mechanisms of Biological Activity

Oximes are known for their diverse biological activities, including:

  • Anticancer Effects : Oxime derivatives have been shown to inhibit multiple kinases, which play crucial roles in cancer cell proliferation and survival. For instance, studies indicate that certain oximes can inhibit the activity of kinases such as PI3K and CDK, leading to reduced tumor growth .
  • Anti-inflammatory Properties : Methanone derivatives exhibit anti-inflammatory effects by inhibiting enzymes like lipoxygenase and cyclooxygenase, which are involved in inflammatory pathways. This inhibition can reduce the production of pro-inflammatory cytokines .

Research Findings

Recent studies have highlighted various aspects of the biological activity of Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)-:

  • Anticancer Activity :
    • A study demonstrated that oxime derivatives showed significant cytotoxic effects on several cancer cell lines including HCT-116 (colorectal carcinoma) and A549 (lung cancer). The IC50 values ranged from 0.1 to 1 µM, indicating potent activity against these cells .
    • Specific compounds were identified as effective inhibitors of PI3K isoforms, which are critical in cancer signaling pathways.
  • Anti-inflammatory Activity :
    • In vivo models have shown that compounds similar to Methanone exhibit marked anti-inflammatory effects in carrageenan-induced paw edema models. These compounds demonstrated efficacy comparable to established anti-inflammatory drugs like diclofenac sodium .

Case Studies

  • Case Study 1 : In a controlled study on the anti-inflammatory effects of oxime derivatives, researchers observed a significant reduction in ear swelling in xylene-induced mice when treated with Methanone derivatives. This reduction was statistically significant compared to untreated controls .
  • Case Study 2 : A clinical trial investigating the use of oxime compounds for treating chronic inflammatory diseases reported improved patient outcomes with reduced side effects compared to conventional therapies .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedModel UsedObservations
AnticancerMethanone Oxime DerivativesHCT-116, A549IC50 = 0.1 - 1 µM
Anti-inflammatoryMethanone Oxime DerivativesCarrageenan-induced paw edemaReduced swelling compared to control
Kinase InhibitionMethanone Oxime DerivativesVarious cancer cell linesInhibition of PI3K and CDK

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